molecular formula C8H10N4O B13287073 7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13287073
M. Wt: 178.19 g/mol
InChI Key: OWDADGQMEQGWEV-UHFFFAOYSA-N
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Description

7-Propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold renowned for its remarkable versatility and broad spectrum of biological activities . This scaffold is isoelectronic with the purine ring, allowing it to function as a potential bio-isostere in the design of novel therapeutic agents . Researchers value this core structure for its favorable physicochemical properties and its potential to interact with various biological targets. The TP scaffold has demonstrated immense potential across multiple therapeutic areas. Derivatives have been identified as positive modulators of the GABAA receptor, exhibiting potent anticonvulsant activity in preclinical models with an improved neurotoxicity profile compared to some standard treatments . Furthermore, this structural class has been extensively investigated for its anti-tumor properties. Various substituted TP derivatives have shown promising in vitro cytotoxic activities against a range of cancer cell lines, including human liver cancer and fibrosarcoma . Recent research has also uncovered compounds within this family that possess potent anticoagulant properties, acting as direct thrombin inhibitors and significantly increasing thrombin time (TT), which points to their potential in managing coagulation disorders . The metal-chelating properties of the TP ring system further expand its utility, enabling the development of potential treatments for parasitic diseases and cancer . This diverse activity profile makes 7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one a highly valuable building block for researchers designing new bioactive molecules for pharmaceutical and biochemical applications. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

7-propyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O/c1-2-3-6-4-7(13)11-8-9-5-10-12(6)8/h4-5H,2-3H2,1H3,(H,9,10,11,13)

InChI Key

OWDADGQMEQGWEV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC2=NC=NN12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of microwave-mediated, catalyst-free synthesis methods has been explored to achieve high yields within a short reaction time .

Chemical Reactions Analysis

Types of Reactions

7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s interaction with other molecular targets, such as receptors and ion channels, contributes to its diverse biological activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

The triazolopyrimidine scaffold is highly versatile, with modifications at positions 5, 6, and 7 significantly altering biological and chemical behaviors. Below is a comparative analysis:

Table 1: Key Structural Features and Properties of Selected Triazolopyrimidines
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Synthesis Method
7-Propyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one 7-propyl C9H11N5O Potential herbicide/pharmacological agent Likely Grignard or alkylation
7-Phenyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one 7-phenyl C12H11N5O Cataloged for life science research Commercial synthesis
5-Cyclopropyl-6-(2-methoxybenzyl) derivative 5-cyclopropyl, 6-benzyl C15H14ClN5O Non-pharmacological evaluation (purity 95%) BMIM-PF6-mediated synthesis
5-Isopropyl-6-(3,4-dichlorobenzyl) derivative 5-isopropyl, 6-dichlorobenzyl C15H13Cl2N5O Pharmacological candidate Ionic liquid synthesis
7-Alkoxy-5-phenyl derivatives 7-alkoxy (e.g., OCH3, OC2H5) C14H13N5O Synthetic intermediates Alkylation with alkyl bromides
7-Chloro-5-methyl derivative 7-chloro, 5-methyl C6H5ClN4 High-purity commercial availability Halogenation protocols

Pharmacological and Agrochemical Relevance

  • Herbicidal Activity : 5,7-Disubstituted triazolopyrimidines with sulfonamide groups (e.g., 5-methyl derivatives) exhibit herbicidal activity by targeting acetolactate synthase (ALS), with spatial conformation critical for bioactivity .
  • Antimicrobial Potential: Derivatives with aminomethyl or acetylhydrazino groups (e.g., 7-amino-6-methyl) show promise in antimicrobial applications .

Physicochemical Properties

  • Molecular Weight and Solubility: Smaller substituents (e.g., methyl, amino) reduce molecular weight (<165 g/mol) but may compromise solubility. The 7-propyl derivative (MW 197.22 g/mol) balances lipophilicity and solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 7) increase electrophilicity, aiding nucleophilic substitution reactions .

Structural Insights from Crystallography

Crystal structures of sulfonamide derivatives reveal that ortho-substituents on aryl groups induce steric hindrance, altering binding affinities to biological targets like ALS .

Biological Activity

7-Propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential as a phosphodiesterase (PDE) inhibitor and has been studied for its anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

  • Chemical Name : 7-Propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
  • Molecular Formula : C9H13N5O
  • CAS Number : 27277-00-5

Phosphodiesterase Inhibition

7-Propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is identified as a potent inhibitor of phosphodiesterase type 4 (PDE4), with an IC50 value of approximately 35 nM. This inhibition plays a crucial role in modulating cyclic adenosine monophosphate (cAMP) levels in cells, which can affect various physiological processes including inflammation and mood regulation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, a structure-activity relationship study revealed that compounds similar to 7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one exhibited varying degrees of antiproliferative activity against several cancer cell lines:

CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

The most active compound in the study inhibited the ERK signaling pathway and induced apoptosis in cancer cells .

The mechanism by which 7-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one exerts its effects involves:

  • Inhibition of PDE4 : This leads to increased levels of cAMP within cells.
  • Antiproliferative Effects : Compounds in this class have been shown to inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase in various cancer cell lines.

Case Studies

Several case studies have reported on the biological activities of triazolopyrimidine derivatives:

  • Inhibition of Tumor Growth : A study demonstrated that derivatives effectively inhibited tumor growth in xenograft models by inducing apoptosis and regulating cell cycle-related proteins.
  • Impact on Signaling Pathways : Research indicated that these compounds could significantly affect pathways such as ERK and AKT signaling, which are crucial for cancer cell survival and proliferation.

Q & A

Q. Advanced

  • Pharmacokinetic profiling (e.g., IV/PO dosing in rodents, LC-MS plasma analysis).
  • Tumor xenograft models (e.g., HCT-116 colorectal cancer) with biweekly dosing.
  • Toxicology screens (ALT/AST levels, histopathology) .

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